molecular formula C25H26N4OS B2433879 7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1241701-08-5

7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B2433879
CAS No.: 1241701-08-5
M. Wt: 430.57
InChI Key: JOBMYFZZBPZWCX-UHFFFAOYSA-N
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Description

7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one is a useful research compound. Its molecular formula is C25H26N4OS and its molecular weight is 430.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural similarities to 7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one have been synthesized for various medicinal purposes. For instance, derivatives of heterocyclic scaffolds, including those related to the pyrimidin-4-yl and benzothiazole groups, have been developed and characterized for their antibacterial, antifungal, and anticancer activities (Hilal et al., 2006). Similarly, pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related compounds have shown significant antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Mittal et al., 2011).

Antiviral Research

In the realm of antiviral research, compounds featuring the pyrimido[1,2-c][1,3]benzothiazin-6-imine framework have been studied for their potential as anti-HIV agents. By investigating the structure-activity relationships of accessory groups, researchers have developed derivatives with improved anti-HIV activity (Mizuhara et al., 2012).

Properties

IUPAC Name

7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c30-21-16-25(28-21)12-14-29(15-13-25)23-22-18-8-4-5-9-19(18)31-24(22)27-20(26-23)11-10-17-6-2-1-3-7-17/h1-3,6-7,10-11H,4-5,8-9,12-16H2,(H,28,30)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBMYFZZBPZWCX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C=CC4=CC=CC=C4)N5CCC6(CC5)CC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)/C=C/C4=CC=CC=C4)N5CCC6(CC5)CC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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